(5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophile.
Addition of the Propoxybenzylidene Group: The final step involves the condensation of the intermediate with 4-propoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Scientific Research Applications
(5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Benzylidene Derivatives: Compounds with benzylidene groups attached to different core structures.
Uniqueness
(5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N3O2S2 |
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Molecular Weight |
467.7 g/mol |
IUPAC Name |
(5E)-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29N3O2S2/c1-3-15-30-22-9-7-20(8-10-22)17-23-24(29)28(25(31)32-23)18-26-11-13-27(14-12-26)21-6-4-5-19(2)16-21/h4-10,16-17H,3,11-15,18H2,1-2H3/b23-17+ |
InChI Key |
DNQOOOWPBFAINT-HAVVHWLPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC(=C4)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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